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molecular formula C20H20Cl2N2O4 B8750743 1,4-Bis((3-chloro-2-hydroxypropyl)amino)anthraquinone CAS No. 11075-28-8

1,4-Bis((3-chloro-2-hydroxypropyl)amino)anthraquinone

Cat. No. B8750743
M. Wt: 423.3 g/mol
InChI Key: SYZOCKFTUCTLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05141957

Procedure details

To a solution of 1,4-Bis-(3-chloro-2-hydroxylpropylamino)-9, 10-anthracenedione (8.3 g, 19.8 mmoles) in MeOH (500 mL) at 60° C. was added NaOH (3.5 g). The resulting blue solution was stirred at room temperature for 4 hours, and the solvent was removed under reduced pressure. The residual solid was then purified by flash column chromatography (silica gel, CH2Cl2 : MeOH/25:1). Recrystalization from CH2Cl2 :hexanes yielded the title compound 1,4-Bis-(2,3-epoxypropylamino)-9, 10-anthracenedione, (6.2 g, 89.37%), mp 189°-190° C.: 1H NMR (CDCl3) δ 2.74 (m, 1H, CH2), 2.87 (m, 1H, CH2), 3.26 (m, 1H, CH) 3.57 (m, 1H, CH2), 3.78 (m, 1H, CH2), 7.32 (s, 2H, Ar 2, 3)), 7.71 (dd, J=3.2 Hz, 5.5 Hz, 2H, Ar 6, 7)), 8.34 (dd, J=3.2 Hz, 5.5 Hz, 2H, Ar (5,8)), 10.76 (s, 2H, NH). Anal. Calcd for C20H18O4N2 ×0.25 H2O: C, 67.66: H, 5.25; N, 7.93. Found: C, 67.72; H, 5.55; N, 7.54. IR: 3400, 3070, 2910, 1640, 1220, 900.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:28])[CH2:4][NH:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[C:9]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25]Cl)=[CH:8][CH:7]=1.[OH-].[Na+]>CO>[O:27]1[CH2:25][CH:24]1[CH2:23][NH:22][C:9]1[C:10]2[C:11](=[O:21])[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:18](=[O:20])[C:19]=2[C:6]([NH:5][CH2:4][CH:3]2[O:28][CH2:2]2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
ClCC(CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC(CCl)O)O
Name
Quantity
3.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting blue solution was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual solid was then purified by flash column chromatography (silica gel, CH2Cl2 : MeOH/25:1)
CUSTOM
Type
CUSTOM
Details
Recrystalization from CH2Cl2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C(CNC2=CC=C(C=3C(C4=CC=CC=C4C(C23)=O)=O)NCC2CO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 89.37%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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